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molecular formula C12H7ClN2OS B8600882 2-Chloro-6-(4-isothiocyanatophenoxy)pyridine CAS No. 57191-38-5

2-Chloro-6-(4-isothiocyanatophenoxy)pyridine

Cat. No. B8600882
M. Wt: 262.72 g/mol
InChI Key: OCJJFADXDLSZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04030910

Procedure details

Thiophosgene (10.5 grams; 0.091 mole) was added to an agitated solution of water (170 ml.) and dimethoxyethane (25 ml.) 4-((6-Chloro-2-pyridinyl)oxy)benzenamine (20 grams; 0.0906 mole) was added in small portions (the dimethoxyethane aids in suspending the amine in the aqueous thiophosgene solution) to the stirred thiophosgene solution over a 20 minute period. The reactive temperature during the addition was 25°-30° C. Following the addition of the amine reactant, the reaction mixture was filtered to recover the product precipitate which formed during the reaction. The precipitate was then dissolved in boiling hexane and the resulting solution dried and cooled to give the desired 4-((6-chloro-2-pyridinyl)oxy)phenyl isothiocyanate product as a light yellow crystalline solid having a melting point of 59°-62° C. The product was found to have carbon, hydrogen, nitrogen, chlorine and sulfur contents of 55.5, 2.3, 10.9, 13.36 and 12.34 percent, respectively, as compared with the theoretical contents of 54.82, 2.69, 10.66, 13.5 and 12.2 percent, respectively, calculated for the named structure.
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O.C(COC)OC.[Cl:8][C:9]1[N:14]=[C:13]([O:15][C:16]2[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][CH:17]=2)[CH:12]=[CH:11][CH:10]=1.CCCCCC.[C:29](Cl)(Cl)=[S:30]>>[Cl:8][C:9]1[N:14]=[C:13]([O:15][C:16]2[CH:21]=[CH:20][C:19]([N:22]=[C:29]=[S:30])=[CH:18][CH:17]=2)[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
170 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
reactant
Smiles
C(OC)COC
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)OC1=CC=C(C=C1)N
Name
Quantity
10.5 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)COC
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over a 20 minute
Duration
20 min
ADDITION
Type
ADDITION
Details
The reactive temperature during the addition
CUSTOM
Type
CUSTOM
Details
was 25°-30° C
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to recover the product precipitate which
CUSTOM
Type
CUSTOM
Details
formed during the reaction
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was then dissolved
CUSTOM
Type
CUSTOM
Details
the resulting solution dried
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=N1)OC1=CC=C(C=C1)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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